molecular formula C21H26N4O2S B2968410 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 2034453-05-7

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2968410
CAS No.: 2034453-05-7
M. Wt: 398.53
InChI Key: XLBIYTYLLBOQPB-UHFFFAOYSA-N
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Description

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a complex organic compound featuring various functional groups including a phenylthio, piperazine, and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. Here's a generalized synthetic route:

  • Formation of Pyrazole Core: : The synthesis starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

  • Attachment of Piperazine: : The pyrazole core is then functionalized with a carbonyl group and reacted with piperazine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the piperazine moiety.

  • Thioether Formation: : The final step involves introducing the phenylthio group via nucleophilic substitution reactions using thiophenol and suitable leaving groups like alkyl halides.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions for high yield and purity is crucial. Large-scale synthesis may involve the use of continuous flow reactors for efficient heat and mass transfer, and greener solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can undergo oxidation reactions to form sulfoxides and sulfones, which can alter its biological activity.

  • Reduction: : Reduction reactions can target the carbonyl and other reducible functionalities, potentially forming alcohols or other reduced derivatives.

  • Substitution: : The phenylthio group can be involved in nucleophilic or electrophilic substitution reactions, potentially introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (MCPBA).

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Conditions can vary, but often involve strong bases or acids to facilitate nucleophilic/electrophilic substitutions.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Alcohols and reduced aromatic compounds.

  • Substitution Products: : Functionalized phenylthio derivatives.

Scientific Research Applications

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one holds promise in several research areas:

  • Medicinal Chemistry: : Its complex structure makes it a potential candidate for drug development, especially as enzyme inhibitors or receptor antagonists.

  • Biology: : It can be used as a tool to study biological pathways involving its molecular targets.

  • Material Science: : Its unique functional groups suggest it could be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

Mechanistic Insights

The exact mechanism of action would depend on its application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the piperazine moiety suggests it might fit into binding pockets of proteins, influencing their function.

Molecular Targets and Pathways

Potential molecular targets could include G-protein coupled receptors (GPCRs) or enzyme active sites. Pathway involvement would vary but might include signaling pathways affected by its interaction with these targets.

Comparison with Similar Compounds

3-(Phenylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one can be compared with compounds like:

  • 1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one: : Lacking the phenylthio group, it might have different binding properties and biological activity.

  • 4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine: : Without the propanone extension, it may have different solubility and reactivity.

  • Other Pyrazole Derivatives: : Similar core structure but varying functional groups, leading to diverse applications and properties.

An enthralling deep dive into a compound that could very well be shaping future scientific advancements. Let’s see where this might take us in the world of chemistry and beyond!

Properties

IUPAC Name

3-phenylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-20(9-15-28-17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-3,6-7,16H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBIYTYLLBOQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CCSC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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